4-Chloro-7-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188170 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346-55-4 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 346-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-(trifluoromethyl)quinoline, with CAS number 346-55-4, is a crucial synthetic intermediate in the field of medicinal chemistry. While not known to be naturally occurring or biologically active itself, its strategic importance lies in its role as a versatile building block for a variety of pharmacologically active compounds.[1] The presence of a trifluoromethyl group at the 7-position often enhances metabolic stability and lipophilicity, while the reactive chlorine atom at the 4-position allows for straightforward nucleophilic substitution. This enables the synthesis of diverse libraries of substituted quinolines, particularly 4-aminoquinoline derivatives, which have shown significant promise as anticancer and antiparasitic agents.[1] This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its applications in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] It is soluble in solvents like chloroform.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 346-55-4 | |
| Molecular Formula | C₁₀H₅ClF₃N | |
| Molecular Weight | 231.60 g/mol | |
| Melting Point | 69-71 °C | |
| Assay | ≥98% | |
| Solubility | Chloroform (25 mg/mL) | |
| EC Number | 206-471-0 | |
| MDL Number | MFCD00006775 | |
| InChI Key | LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
| SMILES String | FC(F)(F)c1ccc2c(Cl)ccnc2c1 |
Synthesis and Reaction Pathways
The synthesis of this compound is typically achieved through a multi-step process, which can be generalized by the workflow illustrated below.[1] The most common route involves the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[1]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
While specific, optimized protocols are often proprietary, the following sections provide detailed methodologies adapted from established procedures for analogous quinoline syntheses.
This procedure involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate and subsequent thermal cyclization.[3][4]
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Ethanol is formed as a byproduct and can be removed under reduced pressure.[5]
-
Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.[3]
-
Slowly add the crude intermediate from the condensation step to the hot solvent. Maintain the temperature at a vigorous reflux for 30-60 minutes until the cyclization is complete (monitored by TLC).[5]
-
Isolation: Cool the reaction mixture to room temperature. The product, 4-hydroxy-7-(trifluoromethyl)quinoline, should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation.[3]
-
Purification: Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
-
Materials:
-
4-Hydroxy-7-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution or ammonium hydroxide
-
-
Procedure:
-
Reaction Setup: In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction's completion by TLC.[3]
-
Work-up: After cooling the reaction mixture to room temperature, slowly and cautiously pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with care.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.[3]
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Applications in Research and Drug Development
The primary utility of this compound is as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] The chlorine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of various side chains, most commonly amino groups, to generate 4-aminoquinoline derivatives.
Caption: General reaction scheme for the derivatization of the core compound.
Precursor for Anticancer Agents
Derivatives of this compound are widely investigated for their anticancer properties.[1] The 4-anilinoquinoline scaffold, in particular, is a known pharmacophore for kinase inhibitors.[6][7] These compounds can interfere with key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.
-
Potential Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinoline derivatives have shown inhibitory activity against RTKs such as the Epidermal Growth Factor Receptor (EGFR).[6]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival, and some quinoline-based compounds are known to inhibit its components.[2]
-
Caption: Hypothesized inhibition of a generic RTK signaling pathway.
Precursor for Antiparasitic Agents
The 7-substituted-4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example.[8] The introduction of a trifluoromethyl group at the 7-position is a strategy explored to overcome drug resistance in parasites like Plasmodium falciparum.[1]
-
Proposed Mechanism of Action: The primary antimalarial mechanism for many quinoline drugs is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline-based drugs are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[8][9]
Caption: Proposed mechanism of action for quinoline-based antimalarials.
General Experimental Protocol for Derivatization
The following is a generalized procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution.[1]
-
Materials:
-
This compound
-
Substituted aniline (or other amine nucleophile)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Acid catalyst (optional, e.g., concentrated HCl or acetic acid)
-
-
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent, add the desired substituted aniline (1.0-1.2 eq). A catalytic amount of acid can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]
-
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash thoroughly after handling.
-
-
First Aid Measures:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
This compound is a synthetic compound of significant interest to the medicinal chemistry and drug development community. Its value is derived not from any intrinsic biological activity, but from its utility as a highly versatile and reactive intermediate. The straightforward procedures for its synthesis and subsequent derivatization, particularly through nucleophilic aromatic substitution at the C4 position, provide a robust platform for the creation of novel compounds. The demonstrated efficacy of its derivatives as potent anticancer and antiparasitic agents underscores the importance of this chemical scaffold in the ongoing search for new and effective therapies. Researchers utilizing this guide are equipped with the fundamental chemical data, synthetic protocols, and biological context necessary to leverage this compound in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-7-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-(trifluoromethyl)quinoline (CAS No: 346-55-4), a crucial building block in medicinal chemistry. While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data are not widely available in public databases, this document presents a combination of experimental mass spectrometry data and well-established predictive data for NMR and IR spectroscopy. The methodologies detailed herein are standard protocols for the structural elucidation of solid organic compounds.
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for this compound.
Mass Spectrometry (Electron Ionization)
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of a chlorine atom. The fragmentation pattern is consistent with the stable quinoline core. The experimental data compiled by the NIST Mass Spectrometry Data Center is summarized below.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Predicted Fragment |
| 233 | 33 | [M+2]⁺ (³⁷Cl isotope) |
| 231 | 100 | [M]⁺ (³⁵Cl isotope) |
| 196 | 85 | [M-Cl]⁺ |
| 167 | 20 | [M-Cl-HCN]⁺ or [M-Cl-NCH]⁺ |
Note: The molecular weight of this compound is 231.60 g/mol .
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will cause downfield shifts of adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.9 - 9.1 | d | ~4.5 | H-2 |
| 8.3 - 8.5 | d | ~9.0 | H-5 |
| 8.2 - 8.4 | s | - | H-8 |
| 7.7 - 7.9 | dd | ~9.0, ~2.0 | H-6 |
| 7.5 - 7.7 | d | ~4.5 | H-3 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The predicted proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 152.0 - 154.0 | C-2 |
| 150.0 - 152.0 | C-4 |
| 148.0 - 150.0 | C-8a |
| 133.0 - 135.0 (q) | C-7 |
| 128.0 - 130.0 | C-5 |
| 126.0 - 128.0 | C-8 |
| 125.0 - 127.0 (q, ¹JCF ≈ 272 Hz) | -CF₃ |
| 124.0 - 126.0 | C-4a |
| 122.0 - 124.0 | C-6 |
| 119.0 - 121.0 | C-3 |
Note: These are estimated values. The trifluoromethyl carbon signal will be split into a quartet with a large coupling constant.
Predicted ¹⁹F NMR Spectroscopy
Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent tool for characterizing fluorinated compounds.[2] For this compound, a single, sharp signal is expected.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| -60 to -65 | Ar-CF₃ |
Note: Referenced against CFCl₃ (δ = 0 ppm). The chemical shift of an aromatic trifluoromethyl group typically falls in this range.[3][4]
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic system and the carbon-halogen bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1610 - 1580 | Aromatic C=C and C=N ring stretching |
| 1500 - 1400 | Aromatic C=C ring stretching |
| 1350 - 1150 | C-F stretching (strong) |
| 850 - 750 | C-Cl stretching |
| 900 - 675 | Aromatic C-H out-of-plane bending |
Note: Based on characteristic frequencies for substituted quinolines and aromatic compounds.[5][6]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : A standard single-pulse experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16 to 64 scans to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer acquisition time are required. A spectral width of ~250 ppm is used.
-
¹⁹F NMR Acquisition : A standard single-pulse experiment with proton decoupling is employed. A spectral width sufficient to cover the range of organofluorine compounds (e.g., -250 to 50 ppm) is used. CFCl₃ is used as an external or internal reference (δ = 0.00 ppm).
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : A small amount of the solid sample (~5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]
-
A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Data Acquisition : A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample (e.g., in methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (molecular ion).[7]
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]
-
Detection : Ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pure chemical compound such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]
- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 4. This compound [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. This compound [webbook.nist.gov]
An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and its significant role as a precursor for developing novel therapeutic agents, particularly in the realm of oncology.
Core Properties of this compound
This compound is a solid, crystalline powder, typically appearing white to light yellow.[1] Its chemical structure combines a quinoline core with a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position. This unique combination of functional groups makes it a highly versatile intermediate for chemical synthesis. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 346-55-4 | |
| Molecular Formula | C₁₀H₅ClF₃N | |
| Molecular Weight | 231.60 g/mol | |
| Melting Point | 69-71 °C | |
| Solubility | Soluble in chloroform (25 mg/mL) | |
| Appearance | White to light yellow crystalline powder | [1] |
| ¹H NMR (CDCl₃, est.) | δ 8.8 (d, H-2), 8.1 (d, H-8), 8.0 (d, H-5), 7.5 (dd, H-6), 7.1 (d, H-3) | |
| ¹³C NMR (CDCl₃, est.) | δ 151, 149, 147, 137, 128, 124, 120, 109 | |
| IR Spectrum | Data available from NIST | [2] |
| Mass Spectrum (EI) | Data available from NIST | [2] |
Note: ¹H and ¹³C NMR data are estimated based on spectral data for the closely related compound 4-azido-7-chloroquinoline and general principles of NMR spectroscopy.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations.[1][4]
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [4]
-
Combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.
-
Heat the mixture at 125 °C for 1-2 hours, during which the byproduct ethanol will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.
-
Maintain the temperature until the cyclization is complete, monitored by TLC.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.
-
Typical Yield: ~90%
-
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Saponification) [4]
-
Suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Typical Yield: High
-
Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Decarboxylation) [4]
-
Suspend 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in Dowtherm A.
-
Heat the mixture to 250-260 °C with stirring.
-
Maintain the temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.
-
Typical Yield: High
-
Step 4: Synthesis of this compound (Chlorination) [4]
-
Carefully add 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Typical Yield: >90%
-
Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a versatile building block.[1] The chlorine atom at the 4-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and side chains, leading to the synthesis of diverse compound libraries for biological screening.[1]
Precursor for Anticancer Agents
This quinoline derivative is a key intermediate in the synthesis of compounds with potential anticancer activity.[1] It is frequently used to prepare novel 4-aminoquinoline derivatives, which have been investigated as inhibitors of various protein kinases and as antiproliferative agents.[1][5]
General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives: [1]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add the desired substituted aniline (1.0-1.2 eq).
-
A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) is often added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is often collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.
Inhibition of Kinase Signaling Pathways
Derivatives of this compound have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] For instance, quinoline-based compounds have been designed to target the PI3K/Akt/mTOR and EGFR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][9]
Biological Activity of Derivatives
The following table summarizes the in vitro antiproliferative activities of some 4-anilinoquinoline derivatives, showcasing the potential of this scaffold in developing potent anticancer agents.
| Compound ID | Quinoline Substitution | Aniline Substitution | Cell Line | IC₅₀ (µM) | Source |
| 1f | 7-Fluoro | 4-Isopropyl | BGC823 | 4.65 | [10] |
| 2i | 8-Methoxy | 4-Isopropyl | HeLa | 7.15 | [10] |
| Gefitinib | - | - | BGC823 | 19.27 | [10] |
| Gefitinib | - | - | HeLa | 17.12 | [10] |
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward multi-step synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse molecular libraries. The demonstrated antiproliferative activity of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing search for novel and effective cancer therapeutics. This guide provides foundational knowledge and practical protocols to aid researchers in leveraging the potential of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijmphs.com [ijmphs.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in the Modern Medicinal Chemistry of Quinoline Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a powerful and widely utilized approach in contemporary drug discovery. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the physicochemical properties, biological activities, and therapeutic potential of quinoline-based compounds. By leveraging its unique electronic and steric characteristics, the CF₃ group has been instrumental in the development of a new generation of quinoline derivatives with enhanced efficacy and improved pharmacokinetic profiles.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group profoundly alters the fundamental physicochemical properties of the parent quinoline molecule. These modifications are critical in optimizing a compound's behavior in biological systems, from target binding to metabolic stability.
Electronic Effects and Acidity/Basicity (pKa)
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2] This property significantly influences the electron density of the quinoline ring system. As a weak base, the basicity of the quinoline nitrogen can be attenuated by the presence of a CF₃ group. This is reflected in the pKa of the conjugate acid; a lower pKa value indicates reduced basicity. For instance, the predicted pKa of 7-(trifluoromethyl)quinoline is 2.55, which is lower than that of unsubstituted quinoline (approximately 4.9).[3] This modulation of basicity can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[4][5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and access to intracellular targets.[6] For example, 6-(trifluoromethyl)quinoline has a reported LogP value of 3.25.[3]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for the metabolism of many drugs. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, the in vivo half-life of a drug can be extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of trifluoromethyl-substituted quinoline compounds, providing a basis for comparison of their physicochemical and biological properties.
Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | LogP |
| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62[3] | - | - | - |
| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | - | - | 3.25[3] |
| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65-67[3] | 236.6 (at 762 Torr)[3] | 2.55[3] | - |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Table 2: In Vitro Anticancer Activity of Selected Trifluoromethyl-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met dependent cell lines | < 1.0 (as part of a series) | [10] |
| Quinoline derivative 50 | EGFR receptor | 0.12 ± 0.05 | [8] |
| Quinoline derivative 51 | DLD1 (colorectal) | 31.80 (nM) | [8] |
| Quinoline derivative 52 | DLD1 (colorectal) | 37.07 (nM) | [8] |
| Quinoline derivative 53 | DLD1 (colorectal) | 42.52 (nM) | [8] |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 64 (nM) | [11] |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinoline derivative | MCF-7 (breast) | Moderately active | [12] |
Table 3: In Vitro Antimalarial Activity of Selected Trifluoromethyl-Substituted Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [13] |
| 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [13] |
Biological Activities and Signaling Pathways
The incorporation of trifluoromethyl groups has been a key strategy in the development of quinoline-based compounds targeting a range of diseases, most notably cancer and malaria.
Anticancer Activity
Trifluoromethylated quinolines have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for tumor growth, proliferation, and survival.[8][14] Key targets include receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as the downstream PI3K/Akt/mTOR pathway.[1][8]
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. Several trifluoromethylated quinoline derivatives have been developed as potent c-Met inhibitors.[10] The trifluoromethyl group often occupies a hydrophobic pocket in the kinase domain, contributing to the high binding affinity and selectivity of these inhibitors.[8]
Caption: c-Met signaling pathway and the point of inhibition by trifluoromethylated quinoline compounds.
The epidermal growth factor receptor (EGFR) is another key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation.[8] Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives, including those with trifluoromethyl groups, have been designed as EGFR inhibitors, often competing with ATP for binding to the kinase domain.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new series of hexahydroquinoline and fused quinoline derivatives as potent inhibitors of wild-type EGFR and mutant EGFR (L858R and T790M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its significant role as a scaffold in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of novel anticancer and antiparasitic drug candidates, supported by quantitative biological activity data.
Introduction
This compound is a halogenated quinoline derivative of significant interest in the field of drug discovery and development. The quinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. Furthermore, the trifluoromethyl group at the 7-position often enhances the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, making this a highly valuable building block for medicinal chemists. This guide serves as an in-depth resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 346-55-4 | [1] |
| Molecular Formula | C₁₀H₅ClF₃N | [1] |
| Molecular Weight | 231.60 g/mol | [1] |
| Melting Point | 69-71 °C | [1] |
| Boiling Point | 265.5 ± 35.0 °C (at 760 mmHg) | [1] |
| Solubility | Soluble in chloroform (25 mg/mL) | |
| Appearance | White to light yellow crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is not known to occur naturally.[1] The most common and established route involves the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[1]
Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
This protocol is adapted from established methodologies for quinoline synthesis.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or diphenyl ether)
-
10% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as Dowtherm A. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate from the hot solution. Allow the mixture to cool, then add hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash with hexane.
-
Saponification: Suspend the collected ethyl ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours). Cool the reaction mixture to room temperature.
-
Acidification: Acidify the cooled solution with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxy-7-(trifluoromethyl)quinoline can be purified by recrystallization.
Experimental Protocol: Chlorination of 4-Hydroxy-7-(trifluoromethyl)quinoline
Materials:
-
4-Hydroxy-7-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution or ammonium hydroxide
Procedure:
-
In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Key Reactions: Nucleophilic Aromatic Substitution
The primary utility of this compound in synthetic chemistry lies in the reactivity of the C4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the introduction of a wide variety of substituents, particularly nitrogen-based nucleophiles, to generate libraries of compounds for biological screening.
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
Materials:
-
This compound
-
Substituted aniline
-
Ethanol (or isopropanol, acetonitrile)
-
Concentrated HCl or acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted aniline (1.0-1.2 eq).
-
Catalysis: Add a catalytic amount of an acid (e.g., concentrated HCl or acetic acid) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Expected signals in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be consistent with a 4,7-disubstituted quinoline ring system. |
| ¹³C NMR (CDCl₃) | Expected signals for the ten carbon atoms of the quinoline core, including a signal for the carbon bearing the trifluoromethyl group (quartet due to C-F coupling). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 231, with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at approximately 33% of the M⁺ peak intensity).[2] |
| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching of the aromatic quinoline ring, and strong C-F stretching bands. |
Applications in Drug Discovery
This compound is a cornerstone building block for the synthesis of a diverse range of biologically active molecules. The 4-aminoquinoline scaffold derived from this intermediate is a well-established pharmacophore in various therapeutic areas.
Anticancer Agents
A significant number of studies have focused on the synthesis of 4-anilinoquinoline derivatives from this compound as potential anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
Table of Anticancer Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives
| Compound | R-Group on 4-Amino | Cell Line | IC₅₀ (µM) | Reference |
| 1 | -N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 12.85 | [3] |
| 2 | 4-Fluorophenyl | HeLa | >20 | [4] |
| 3 | 4-Methylphenyl | BGC823 | 15.34 | [4] |
| 4 | 4-Methoxyphenyl | HeLa | >20 | [4] |
Note: The IC₅₀ values are indicative of the potential of this scaffold and vary depending on the specific cell line and the nature of the substituent.
Antiparasitic Agents
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Consequently, this compound has been extensively used to synthesize novel analogs with activity against parasitic diseases, including malaria and trypanosomiasis. The trifluoromethyl group can help overcome drug resistance mechanisms.
Table of Antimalarial Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives
| Compound | Side Chain at 4-position | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 5 | N-methyl-N-(aryl)alkylamine | 3D7 (CQ-sensitive) | <500 | [5][6] |
| 6 | N-methyl-N-(aryl)alkylamine | K1 (CQ-resistant) | <500 | [5][6] |
| 7 | Trifluoromethyltriazoline side chain | Pf3D7 (CQ-sensitive) | 4-20 | [7] |
| 8 | Trifluoromethyltriazoline side chain | PfK1 (CQ-resistant) | 120-450 | [7] |
Note: The data highlights the potent activity of derivatives against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile synthetic building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 4-chloro position make it an ideal starting material for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer and antiparasitic agents underscores its importance and ensures its continued use in the quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this key intermediate in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of therapeutic agents.[1] Notably, derivatives of this class, such as chloroquine, have been mainstays in the treatment of malaria.[2] The introduction of a trifluoromethyl group at the 7-position of the quinoline ring has been shown to modulate the electronic properties and biological activity of these compounds, often enhancing their efficacy and overcoming drug resistance.[3]
4-Chloro-7-(trifluoromethyl)quinoline is a key starting material for the synthesis of these derivatives, allowing for the introduction of diverse functionalities at the 4-position through nucleophilic aromatic substitution (SNAr).[4][5] This document provides detailed protocols for the synthesis of 4-aminoquinoline derivatives from this compound using conventional heating, microwave-assisted methods, and an advanced palladium-catalyzed approach.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 346-55-4 |
| Molecular Formula | C₁₀H₅ClF₃N |
| Molecular Weight | 231.60 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 69-71 °C |
Synthetic Methodologies
The primary route for the synthesis of 4-amino-7-(trifluoromethyl)quinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by a primary or secondary amine.
General Reaction Scheme
Caption: General reaction for the synthesis of 4-aminoquinoline derivatives.
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
This protocol is suitable for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline)
-
Ethanol (or isopropanol, acetonitrile)
-
Concentrated HCl (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the substituted aniline (1.0-1.2 eq).[4]
-
Optionally, add a catalytic amount of concentrated HCl to facilitate the reaction.[4]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Protocol 2: Microwave-Assisted Synthesis of 4-Alkylamino-7-(trifluoromethyl)quinoline Derivatives
This protocol offers a rapid and efficient method for the synthesis of 4-aminoquinoline derivatives, particularly with alkylamines.
Materials:
-
This compound
-
Primary or secondary alkylamine (e.g., N,N-dimethylethane-1,2-diamine)
-
Phenol (as a fusion promoter)
-
Microwave reactor with sealed vessels
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the desired alkylamine (1.5 eq), and phenol (2.0 eq).[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a power of 50 W at a temperature of 145 °C for 30 minutes.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Take up the reaction mixture in dichloromethane.
-
Wash the organic layer with 5% aqueous NaHCO₃, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting residue can be further purified by column chromatography if necessary.
Protocol 3: Advanced Method - Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to a broad range of amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., SPhos, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a solution of this compound (1.0 eq) in the anhydrous, deoxygenated solvent.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various 4-amino-7-(trifluoromethyl)quinoline derivatives.
| Amine Nucleophile | Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Conventional | Ethanol | DIPEA | 78 | 6 | 85 |
| Benzylamine | Buchwald-Hartwig | Toluene | - | 100 | 12-24 | Variable |
| N-methyl-N-phenylethane-1,2-diamine | Microwave | Phenol | - | 145 | 0.5 | 60 |
| N,N-dimethylethane-1,2-diamine | Conventional | Neat | - | 120-130 | 6-8 | Not specified |
| Butylamine | Conventional | Neat | - | 120-130 | 6 | Not specified |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.[6][7]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Putative Antimalarial Mechanism of Action
Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[2] The 7-(trifluoromethyl)quinoline scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities. The targeted functionalization of this scaffold via Suzuki-Miyaura coupling of 4-Chloro-7-(trifluoromethyl)quinoline with various boronic acids or esters provides a versatile route to novel molecular entities.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the chloro-substituent, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]
Experimental Protocol: Synthesis of 4-Aryl-7-(trifluoromethyl)quinoline
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Ligand (if using a simple palladium salt, e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq), and the base (2.0 - 3.0 eq). If using a palladium salt like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, 0.04 - 0.1 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-(trifluoromethyl)quinoline.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of chloroquinolines, which can be adapted for this compound. Yields are highly dependent on the specific boronic acid and the optimization of reaction parameters.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 2 - 5 mol% |
| Ligand | SPhos, XPhos, or other biaryl phosphines | 4 - 10 mol% (if required) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/Water or Toluene | Degassed, anhydrous |
| Temperature | 80 - 110 °C | Optimization may be necessary |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
| Expected Yield | 60 - 85% | Highly substrate-dependent.[5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a reaction that is often challenging to achieve through traditional methods. The 4-amino-7-(trifluoromethyl)quinoline scaffold is a key pharmacophore found in a variety of biologically active molecules. The Buchwald-Hartwig amination of 4-chloro-7-(trifluoromethyl)quinoline provides a versatile and efficient route to access a diverse range of substituted aminoquinolines for drug discovery and development programs.
The electron-withdrawing nature of the trifluoromethyl group at the C7 position and the quinoline nitrogen atom activates the C4 position for palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 4-aminoquinoline product.
Reaction Parameters and Quantitative Data
The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected yields based on analogous reactions with similar substrates, such as 3,4-dichloro-7-(trifluoromethyl)quinoline and other chloroquinolines.
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Aromatic Amines | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5) | XPhos (2-5) or RuPhos (2-5) | NaOtBu (1.5-2.0) or Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 90-120 | 12-24 | 40-80[1] |
| Primary/Secondary Aliphatic Amines | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5) | Xantphos (2-5) or BrettPhos (2-5) | NaOtBu (1.5-2.0) or LHMDS (1.5-2.0) | Toluene or THF | 80-110 | 8-18 | 50-90[2] |
| Bulky Secondary Amines (e.g., Adamantyl) | Pd₂(dba)₃ (2-5) | DavePhos (4-10) | NaOtBu (2.0) | Dioxane | 100-110 | 12-24 | 60-80 |
Note: The data presented are estimates based on transformations of similar substrates and should be optimized for specific cases.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with a primary aromatic amine and a secondary aliphatic amine.
Protocol 1: Buchwald-Hartwig Amination with a Primary Aromatic Amine (e.g., Aniline)
This protocol describes the general procedure for the palladium-catalyzed coupling of this compound with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound and the anhydrous solvent to the reaction vessel.
-
Add the aniline derivative to the mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)-7-(trifluoromethyl)quinoline.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol outlines the general procedure for the palladium-catalyzed coupling of this compound with a secondary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add a solution of this compound in the chosen anhydrous solvent.
-
Add morpholine to the reaction mixture via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(morpholino)-7-(trifluoromethyl)quinoline.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps, as depicted in the following diagram.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
The Role of 4-Chloro-7-(trifluoromethyl)quinoline in the Synthesis of Novel Anticancer Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-7-(trifluoromethyl)quinoline is a crucial chemical intermediate, serving as a foundational building block in the synthesis of a diverse array of quinoline-based compounds with significant potential in anticancer drug discovery.[1] The presence of a trifluoromethyl group at the 7-position enhances the metabolic stability and lipophilicity of derivative compounds, which can improve their pharmacological properties.[1] Furthermore, the chlorine atom at the 4-position is an excellent leaving group, making the molecule amenable to nucleophilic substitution for the introduction of various pharmacophores.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anticancer agents, with a focus on their mechanism of action involving key signaling pathways.
Application Notes
Quinoline derivatives synthesized from this compound have demonstrated promising anticancer activities through multiple mechanisms of action, including the induction of apoptosis and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3] The versatility of the 4-chloro position allows for the synthesis of extensive libraries of 4-aminoquinoline and other derivatives, which have been investigated as potential inhibitors of breast cancer, leukemia, and other malignancies.[1][2]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway and Inducing Apoptosis
A significant number of quinoline-based anticancer agents exert their effects by modulating the PI3K/Akt/mTOR signaling cascade.[2][4] This pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is a common feature in many cancers.[2][5] By inhibiting key kinases in this pathway, such as mTOR, these compounds can effectively halt cancer cell progression.[2][4]
Furthermore, many synthesized quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][6] This is often achieved through the intrinsic pathway, involving the activation of caspases and nuclear fragmentation.[7] Some compounds have also been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8][9]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various quinoline derivatives, some of which are synthesized from this compound or its close analogs, against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound Class | Target Cancer Cell Line(s) | IC50 Values (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) derivatives | Various human cancer cell lines | Varies (see original data for specifics) | [6] |
| Quinoline-based mTOR inhibitor (PQQ) | Human promyelocytic leukemia HL-60 | 0.064 (for mTOR inhibition) | [2] |
| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | [9][10] |
| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [11] |
| 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 (triple-negative breast cancer) | 19.91 - 20.60 | [12] |
| 4-amino-3-acetylquinoline | Murine leukemia L1210 | < 4 | [13] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116, HT29, SW620 (colorectal cancer) | 5.80 - 8.50 | [7] |
Experimental Protocols
General Protocol for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
This protocol outlines a general method for the nucleophilic substitution of the chlorine atom at the 4-position of this compound with a substituted aniline.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Acid catalyst (e.g., concentrated HCl or acetic acid)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the desired substituted aniline to the solution.
-
Add a catalytic amount of an acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[14]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
Synthesized quinoline derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to determine if the test compound induces apoptosis in cancer cells.[15]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Visualizations
Caption: General synthesis of anticancer agents from this compound.
Caption: Mechanism of action of quinoline derivatives on the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for evaluating the anticancer activity of synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: 4-Chloro-7-(trifluoromethyl)quinoline as a Versatile Precursor for Potent Kinase Inhibitors
Introduction
4-Chloro-7-(trifluoromethyl)quinoline is a crucial heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors.[1] Its unique chemical structure, featuring an electron-withdrawing trifluoromethyl group and a reactive chlorine atom at the 4-position, makes it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The trifluoromethyl group often enhances metabolic stability and lipophilicity, improving the pharmacological properties of the final compounds.[1][2] The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains to generate pharmacologically active 4-aminoquinoline derivatives.[1] This scaffold has been successfully employed to develop inhibitors targeting key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[2][3]
Key Applications
-
Anticancer Drug Discovery: The 4-aminoquinoline scaffold derived from this compound is a prominent feature in numerous kinase inhibitors investigated for cancer therapy.[1][2]
-
Targeting EGFR: Derivatives of this compound have shown significant potential as EGFR inhibitors, a key target in non-small cell lung cancer and other malignancies.[1][2]
-
Inhibition of Angiogenesis: By modifying the quinoline core, potent inhibitors of VEGFR, a critical regulator of angiogenesis in tumors, can be synthesized.
-
Modulating PI3K/Akt/mTOR Pathway: The versatility of the precursor allows for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized from this compound and its analogs.
Table 1: EGFR Inhibitory Activity of 4-Anilinoquinoline Derivatives
| Compound Reference | Structure | Kinase Target | IC50 (nM) | Cell Line | IC50 (µM) |
| 1f | 7-fluoro-4-(3-chloro-4-fluoroanilino)quinoline | EGFR | - | HeLa | < 0.1 |
| BGC823 | < 0.1 | ||||
| 2i | 8-methoxy-4-(3-chloro-4-fluoroanilino)quinoline | EGFR | - | HeLa | 0.1-1.0 |
| BGC823 | < 0.1 | ||||
| Gefitinib (Control) | EGFR | - | HeLa | 1-10 | |
| BGC823 | 1-10 | ||||
| Compound 19h | 4-(3-ethynylphenylamino)-6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)quinazoline | EGFR | 0.47 | A549 | < 1 |
| HT-29 | < 1 |
Data extracted from references[1][4].
Table 2: PI3K and mTOR Inhibitory Activity of Quinoline Derivatives
| Compound Reference | Structure | Kinase Target | IC50 (µM) |
| Compound 38 | 4-(4-methoxyphenylamino)-6-(phenylsulfonyl)quinoline | PI3Kα | 0.72 |
| mTOR | 2.62 | ||
| Compound 39 | 2-amino-N-(4-(4-morpholino-6-phenylthieno[2,3-d]pyrimidin-2-yl)phenyl)acetamide | PI3Kα | 0.9 |
| mTOR | 1.4 | ||
| Compound 6b | N-(4-(4-morpholino-6-phenylthieno[2,3-d]pyrimidin-2-yl)phenyl)acetamide | PI3Kα | 0.0136 |
Data extracted from references[2][3].
Table 3: VEGFR-2 Inhibitory Activity of Quinoline Derivatives
| Compound Reference | Structure | Kinase Target | IC50 (nM) |
| Compound 56 | N-(4-chlorophenyl)-2-(4-((7-methoxy-4-quinolyl)oxy)phenyl)acetamide | VEGFR-2 | 3.8 |
| WXFL-152 | 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide | VEGFR-2 | 9.4 |
| Sorafenib (Control) | VEGFR-2 | 90 |
Data extracted from references[2][5][6].
Experimental Protocols
The following are representative protocols for the synthesis of kinase inhibitors starting from this compound or its analogs.
Protocol 1: General Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline ring with a substituted aniline.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Ethanol, isopropanol, or acetonitrile
-
Concentrated HCl or acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add the desired substituted aniline to the solution.
-
Add a catalytic amount of acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-anilino-7-(trifluoromethyl)quinoline derivative.
Protocol 2: Synthesis of a PI3Kα Inhibitor (Representative)
This protocol is a representative procedure for the synthesis of a 4-aminoquinazoline derivative with PI3Kα inhibitory activity, adapted from similar reported syntheses.[3]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Substituted amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline in DMF, add the substituted amine and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic and screening workflow for kinase inhibitors.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Logical relationship from precursor to biological activity.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as therapeutic agents. These derivatives have demonstrated a range of biological activities, including antiparasitic, antineoplastic, and kinase inhibitory effects.[1][2][3] The protocols outlined below are based on established synthetic routes, primarily involving the nucleophilic aromatic substitution of 4-chloro-7-(trifluoromethyl)quinoline.
Overview of Synthetic Strategy
The principal synthetic route to 4-anilino-7-(trifluoromethyl)quinoline derivatives is the nucleophilic substitution reaction between this compound and a substituted aniline.[4][5] The chlorine atom at the 4-position of the quinoline ring is an effective leaving group, readily displaced by the nucleophilic amine of the aniline.[5] This reaction is typically facilitated by heat and sometimes an acid catalyst.[4]
Experimental Protocols
This section details the necessary protocols for the synthesis of the precursor, this compound, and the subsequent synthesis of the target 4-anilino-7-(trifluoromethyl)quinoline derivatives.
2.1. Synthesis of this compound
The precursor, this compound, is generally synthesized from 3-(trifluoromethyl)aniline through a multi-step process that includes a cyclization reaction to form the quinoline core, followed by chlorination.[5][6] A common method is the Gould-Jacobs reaction.[5][6]
Protocol 2.1.1: Gould-Jacobs Reaction and Chlorination
-
Step 1: Condensation. In a round-bottom flask, 3-(trifluoromethyl)aniline (1.0 eq) is reacted with diethyl ethoxymethylenemalonate (1.0 eq). The mixture is heated, leading to the formation of an intermediate.[6]
-
Step 2: Thermal Cyclization. The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C to induce cyclization, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.[6]
-
Step 3: Chlorination. The 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) is then heated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, affording this compound.[5][6] The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.[6]
2.2. General Protocol for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
The following is a general procedure for the nucleophilic aromatic substitution reaction.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.[4][5] To this solution, add the desired substituted aniline (1.0-1.2 eq).[4][5]
-
Catalysis (Optional): For less reactive anilines, a catalytic amount of a strong acid like concentrated HCl can be added to protonate the quinoline nitrogen, further activating the 4-position towards nucleophilic attack.[4]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging from 4 to 24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration.[4][5] If no precipitate is present, the solvent is removed under reduced pressure.[4][5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[4][5]
Data Presentation
The following tables summarize quantitative data for representative 4-anilino-7-(trifluoromethyl)quinoline derivatives, including their biological activities.
Table 1: Synthesis and Characterization of Selected Derivatives
| Compound ID | Substituted Aniline | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 60 | 230-232 |
| 2 | 3,4,5-Trimethoxyaniline | 73 | 260-265 |
Data for compound 1 was obtained from a synthesis of the analogous 4-anilino-7-trifluoromethylquinazoline. Data for compound 2 corresponds to 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine.[7]
Table 2: In Vitro Biological Activity of Selected Derivatives
| Compound ID | Target/Assay | IC50 / GI50 (µM) | Cell Line(s) |
| 3 | Trypanosoma brucei rhodesiense | 0.278 (µg/ml) | - |
| 3 | Trypanosoma cruzi | 0.85 (µg/ml) | - |
| 3 | Plasmodium falciparum (K1 strain) | 0.417 (µg/ml) | - |
| 4 | Antitumor Activity (Full Panel MG-MID) | 1.95 | 60 human tumor cell lines |
| 5 | Cyclin G Associated Kinase (GAK) | Kd = 31 nM | - |
Compound 3 is 1-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazone.[1] Compound 4 is N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}-7-(trifluoromethyl)quinolin-4-amine.[1] Compound 5 is a 4-anilinoquinoline derivative with an undisclosed substitution on the aniline ring.[7]
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives.
4.2. Signaling Pathways
4-Anilinoquinoline derivatives have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin G Associated Kinase (GAK), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The diagrams below illustrate the simplified signaling pathways affected by these inhibitors.
4.2.1. EGFR Signaling Pathway
4.2.2. GAK Signaling Pathway
4.2.3. SGK1 Signaling Pathway
References
- 1. SGK1 is a signalling hub that controls protein synthesis and proliferation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-7-(trifluoromethyl)quinoline in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
4-Chloro-7-(trifluoromethyl)quinoline is a highly versatile and valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position, make it a privileged scaffold for the development of novel therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in drug discovery, with a focus on its applications in developing anticancer, antimalarial, and anti-inflammatory agents.
Application Notes
The primary utility of this compound lies in its role as a precursor for a variety of heterocyclic compounds with therapeutic potential. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the facile introduction of various functional groups and side chains.[1]
Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] The quinoline core is a well-established "privileged structure" in the design of kinase inhibitors. The introduction of various substituents at the 4-position has led to the discovery of potent inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3][4]
Quantitative Data on Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |
| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | 60 human tumor cell lines | Growth Inhibition | GI50 (MG-MID) = 1.95 |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | Antiproliferative | IC50 = 0.82 |
| BPIQ | Y79 (Retinoblastoma) | Proliferation | IC50 = 13.64 |
| DFIQ | A549 (Lung) | Antiproliferation | IC50 = 3.53 |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | Antiproliferative | 1.38 |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | Antiproliferative | 5.34 |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | Antiproliferative | 5.21 |
Antimalarial Drug Development
The quinoline scaffold is a cornerstone of antimalarial therapy, with chloroquine being a prime example.[5] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. The 7-(trifluoromethyl)quinoline moiety has been explored as a strategy to overcome chloroquine resistance.[6] Derivatives of this compound are synthesized to create novel 4-aminoquinoline compounds that can effectively inhibit parasite growth, often by interfering with the parasite's heme detoxification pathway.[2][6]
Quantitative Data on Antimalarial Activity of Structurally Related Quinoline Derivatives
| Compound/Analog | Parasite Strain | Assay Type | IC50 (µM) |
| 1-(4-[[7-(Trifluoromethyl)quinolin-4-yl]amino]phenyl)ethanone | Plasmodium falciparum (strain FcB1) | Growth Inhibition | 0.08 |
| N'-(7-chloro-quinolin-4-yl)-N,N-diethyl-propane-1,3-diamine (AQ-13) | Plasmodium falciparum (chloroquine-resistant) | Growth Inhibition | Potent activity reported |
| 2,8-bis-(trifluoromethyl)quinoline derivative 129 | Plasmodium falciparum | Growth Inhibition | 0.083 |
| Chloroquine | Plasmodium falciparum | Growth Inhibition | 0.25 |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline 56 | P. falciparum W2 CQR clone | Growth Inhibition | 1.4 |
| Chloroquine-AVA hybrid 83 | P. falciparum W2 clone | Growth Inhibition | 0.40 |
Analgesic and Anti-inflammatory Agents
This compound has also been utilized in the synthesis of compounds with analgesic and anti-inflammatory properties. For instance, it is a key intermediate in the synthesis of Antrafenine, a phenylpiperazine derivative with analgesic and anti-inflammatory effects comparable to naproxen.
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline
-
Ethanol, isopropanol, or acetonitrile (solvent)
-
Concentrated HCl or acetic acid (catalyst)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted aniline (1.0-1.2 eq).[1]
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).[1]
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.[7]
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Remove the MTT-containing medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]
In Vitro Antimalarial Assay (SYBR Green I-based Method)
This protocol describes a widely used fluorescence-based assay to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.[6]
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
96-well plates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium in 96-well plates.
-
Add parasite-infected red blood cells (at a specific parasitemia and hematocrit) to each well.
-
Incubate the plates in a candle jar or a modular incubator chamber at 37°C for 72 hours.
-
After incubation, add lysis buffer containing SYBR Green I to each well.[6]
-
Incubate in the dark at room temperature for 1 hour.[6]
-
Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[6]
-
Calculate IC50 values by fitting the fluorescence data to a dose-response curve.[6]
Signaling Pathways and Mechanisms of Action
Anticancer Mechanisms
Derivatives of this compound can exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-based compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[3][6]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
-
EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Several 4-anilinoquinoline derivatives have shown inhibitory activity against EGFR.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Antimalarial Mechanism of Action
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the digestive vacuole of the parasite.
-
Heme Detoxification Inhibition: The malaria parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline derivatives are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the quinoline core, particularly at the 4-position, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position serves as a versatile leaving group, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions utilizing this substrate.
The ability to functionalize the 4-position of the 7-(trifluoromethyl)quinoline scaffold is of significant interest in drug discovery. Quinolines are a privileged structure in pharmacology, with applications as antimalarial, anticancer, and anti-inflammatory agents. The introduction of diverse substituents via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions with this compound require careful attention to several factors:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and phosphine ligands.
-
Anhydrous Solvents: The use of dry, degassed solvents is crucial to avoid side reactions and ensure catalyst stability.
-
Ligand Selection: The choice of phosphine ligand is critical and depends on the specific coupling reaction. Sterically hindered and electron-rich ligands often provide the best results.
-
Base Selection: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the quinoline core.
Experimental Protocol: Synthesis of 4-Aryl-7-(trifluoromethyl)quinoline
This protocol is adapted from procedures for similar chloro-heterocyclic compounds.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if using Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 90-98 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 6 | 80-92 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, providing access to a wide range of 4-amino-7-(trifluoromethyl)quinoline derivatives.[1][2]
Experimental Protocol: Synthesis of 4-(Alkyl/Aryl)amino-7-(trifluoromethyl)quinoline
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq.) to the mixture.
-
Seal the vessel and heat the reaction to 90-110 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 16 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 75-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 70-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination. Yields are representative and may vary based on the specific amine and reaction conditions.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynyl-7-(trifluoromethyl)quinolines, which are valuable intermediates for further transformations and are of interest in materials science.[3]
Experimental Protocol: Synthesis of 4-(Alkynyl)-7-(trifluoromethyl)quinoline
This protocol is based on procedures for the Sonogashira coupling of related haloquinolines.[4]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2-5 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.5 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 24 | 70-85 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 8 | 75-90 |
| Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 65-80 |
Table 3: Representative Conditions for Sonogashira Coupling. Yields are representative and may vary based on the specific alkyne and reaction conditions.
Heck Reaction: C-C (sp²) Bond Formation with Alkenes
The Heck reaction allows for the vinylation of the 4-position of the quinoline ring, providing access to styrenyl-type derivatives.[5]
Experimental Protocol: Synthesis of 4-(Alkenyl)-7-(trifluoromethyl)quinoline
This protocol is a general procedure for the Heck reaction with aryl chlorides.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, NMP)
Procedure:
-
To a pressure tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 eq.).
-
Add the alkene (1.5 eq.) and the degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | 50-70 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 130 | 18 | 60-75 |
| PdCl₂ | - | K₂CO₃ | NMP | 140 | 36 | 45-65 |
Table 4: Representative Conditions for the Heck Reaction. Yields are representative and may vary based on the specific alkene and reaction conditions, which may require significant optimization for chloroquinolines.
Safety Information
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Reactions under pressure should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of substituted quinolines. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this valuable building block in their research endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-(trifluoromethyl)quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method for synthesizing this compound is a two-stage process.[1] It begins with the Gould-Jacobs reaction, where 3-(trifluoromethyl)aniline is condensed with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to yield 4-hydroxy-7-(trifluoromethyl)quinoline.[1] This intermediate is subsequently chlorinated, typically using phosphorus oxychloride (POCl₃), to produce the final product.[1]
Q2: What are the critical parameters affecting the yield in the Gould-Jacobs reaction?
The key parameters influencing the yield of the Gould-Jacobs reaction are reaction temperature and duration. The initial condensation of the aniline with DEEM is typically performed at a lower temperature (around 125 °C), while the subsequent thermal cyclization requires much higher temperatures (around 250 °C).[2] Optimizing both the temperature and reaction time at each stage is crucial to maximize the yield and minimize the formation of byproducts and tars.
Q3: How does the trifluoromethyl group impact the synthesis?
The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the aniline ring, potentially making the cyclization step of the Gould-Jacobs reaction more challenging. This may necessitate harsher reaction conditions to achieve a good yield.
Q4: What are the common impurities in the final product and how can they be removed?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Gould-Jacobs Reaction (Formation of 4-hydroxy-7-(trifluoromethyl)quinoline)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | 1. Inadequate reaction temperature: The initial condensation may not have reached the optimal temperature. 2. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 3. Poor quality of reagents: Degradation of 3-(trifluoromethyl)aniline or diethyl ethoxymethylenemalonate. | 1. Optimize condensation temperature: Ensure the reaction mixture reaches and is maintained at approximately 125 °C for 1-2 hours. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and adjust the reaction time accordingly. 3. Use high-purity reagents: Ensure the starting materials are pure and dry. |
| Incomplete cyclization | 1. Insufficient temperature for cyclization: The high-temperature cyclization step requires a specific temperature to be reached and maintained. 2. Short reaction time at high temperature: The duration of the high-temperature step may be too short. | 1. Ensure adequate heating: Use a high-boiling point solvent like Dowtherm A and ensure the temperature is maintained at approximately 250 °C. 2. Optimize cyclization time: Monitor the reaction by TLC to determine the optimal time for cyclization, typically around 30 minutes. |
| Formation of dark, tarry substances | Decomposition at high temperatures: Prolonged heating or excessively high temperatures during cyclization can lead to the formation of polymeric byproducts. | Control heating carefully: Avoid overheating and prolonged reaction times at the cyclization stage. A well-controlled heating mantle or a sand bath is recommended for even heat distribution. |
Problem 2: Low Yield in the Chlorination Step (Formation of this compound)
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of 4-hydroxy-7-(trifluoromethyl)quinoline | 1. Insufficient amount of POCl₃: The molar ratio of the chlorinating agent to the substrate may be too low. 2. Inadequate reaction temperature or time: The reaction may not have been heated sufficiently or for long enough. 3. Presence of moisture: POCl₃ is sensitive to moisture, which can lead to its decomposition and reduced reactivity. | 1. Use excess POCl₃: Employing POCl₃ as both the reagent and the solvent can drive the reaction to completion. A typical protocol uses a large excess of POCl₃.[2] 2. Optimize reaction conditions: Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours, monitoring the progress by TLC.[2] 3. Ensure anhydrous conditions: Use freshly distilled POCl₃ and thoroughly dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unidentified byproducts | Side reactions: The hydroxyquinoline may undergo undesired side reactions under the harsh chlorination conditions. | Control reaction temperature: Avoid excessive temperatures that could promote side reactions. Careful work-up: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice to minimize the formation of byproducts during this exothermic step.[2] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Gould-Jacobs Reaction (Microwave Irradiation)
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 1 | - | 1 |
| 2 | 300 | 1 | - | 37 |
| 3 | 250 | 10 | - | 1 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | - | 47 |
Data adapted from a study on a similar Gould-Jacobs reaction.[3] The yield is for the cyclized quinoline product.
Table 2: Reaction Conditions for the Chlorination of a 4-Hydroxyquinoline Derivative
| Parameter | Condition 1 | Condition 2 |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Solvent | Diethylene glycol dimethyl ether | None (POCl₃ as solvent) |
| Molar Ratio (Substrate:POCl₃) | 1 : 3.5 | 1 : 22.6 (g/mL ratio) |
| Reaction Temperature | 100°C | 100°C |
| Reaction Time | 6 hours | 6 hours |
| Yield | 79.2% | High (exact value not specified) |
Data adapted from a study on the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol will distill off as a byproduct.
-
Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250 °C and maintain this temperature for approximately 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane to afford ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
-
Saponification: Suspend the ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until the solid dissolves.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Decarboxylation: Heat the carboxylic acid in Dowtherm A at 250-260 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Cool the reaction mixture and add hexane to precipitate 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Collect the solid by filtration and wash with hexane.
Protocol 2: Synthesis of this compound (Chlorination)
-
Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Purification of crude 4-Chloro-7-(trifluoromethyl)quinoline by column chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4-Chloro-7-(trifluoromethyl)quinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor resolution between the desired compound and impurities. - Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. - Improper Column Packing: The silica gel bed may have cracks, channels, or is not uniformly packed, leading to uneven solvent flow and band broadening. | - Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product. - Reduce Sample Load: As a general guideline, use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations. - Repack the Column: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles or cracks. |
| Product Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: A high concentration of the more polar solvent (e.g., ethyl acetate) will cause the compound to move too quickly through the column. | - Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10-15%. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the compound through the silica gel. - Compound Degradation on Silica: The acidic nature of silica gel may cause decomposition of the quinoline derivative. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. - Check for Decomposition: Run a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is suspected, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. |
| Streaking or Tailing of the Product Band | - Strong Interaction with Silica Gel: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the silica surface. - Sample Overloading: Too much sample has been loaded onto the column. | - Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as 0.1-1% triethylamine, into your eluent to reduce interactions with the silica gel. - Decrease the Amount of Sample Loaded: Use a higher ratio of silica gel to crude product. |
| Low Yield of Purified Product | - Incomplete Elution: The mobile phase may not have been polar enough to elute all of the product from the column. - Product Decomposition: The compound may be unstable on silica gel over the duration of the chromatography. - Co-elution with Impurities: The desired product may be eluting with impurities, leading to the discarding of mixed fractions. | - Increase Polarity at the End of the Run: After the main product has eluted, flush the column with a more polar solvent to ensure all of the compound has been collected. - Minimize Time on Column: Use flash chromatography with applied pressure to speed up the separation process. - Optimize Separation: Refine the mobile phase composition to achieve better separation between the product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common mobile phase for quinoline derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on similar compounds, a starting point of 10% ethyl acetate in hexane is recommended.[1] This should be optimized using TLC to achieve an Rf value of approximately 0.25-0.35 for the target compound.
Q2: How can I determine the correct fractions to collect?
A2: The elution of your compound should be monitored by Thin Layer Chromatography (TLC). Collect fractions of a consistent volume and spot a small amount of each fraction on a TLC plate. Develop the plate in the same mobile phase used for the column and visualize the spots under a UV lamp (254 nm). Combine the fractions that contain only the pure desired product.
Q3: My compound appears to be degrading on the silica gel. What can I do?
A3: Quinoline derivatives can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try deactivating the silica gel by pre-flushing the packed column with your mobile phase containing 1-2% triethylamine. Alternatively, you could use a different stationary phase, such as neutral or basic alumina.
Q4: What is the best way to load my sample onto the column?
A4: For the best separation, dry loading is often recommended, especially if the crude product has low solubility in the mobile phase.[1][2] This involves dissolving your crude material in a suitable solvent (like dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q5: I am not getting good separation between my product and a close-running impurity. What should I do?
A5: If you have two compounds with very close Rf values, you can try using a less polar solvent system and running the column more slowly to improve resolution. A longer column may also provide better separation. If these methods are not effective, you may need to consider alternative purification techniques such as preparative HPLC or recrystallization.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound by flash column chromatography. These values are based on the purification of similar compounds and should be optimized for your specific experimental conditions.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10-20% Ethyl Acetate in Hexane |
| Retention Factor (Rf) | ~0.3 in 15% Ethyl Acetate/Hexane |
| Silica to Crude Ratio | 50:1 (w/w) |
| Loading Method | Dry Loading |
| Typical Yield | 80-90% |
| Achievable Purity | >98% (by HPLC) |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp (254 nm)
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Prepare a suitable volume of the mobile phase. A starting composition of 10% ethyl acetate in hexane is recommended.
-
Optimize the mobile phase composition using TLC to achieve an Rf of ~0.25-0.35 for the desired product.
3. Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and tap the sides gently to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to begin the elution at a steady flow rate.
-
Begin collecting fractions as the solvent starts to elute from the column.
-
Monitor the collected fractions periodically using TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity using an appropriate analytical method (e.g., HPLC, NMR).
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: 4-Chloro-7-(trifluoromethyl)quinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-(trifluoromethyl)quinoline. The following information addresses common side products and offers guidance on minimizing their formation and purifying the desired compounds.
Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly identify and resolve issues encountered during your experiments.
Synthesis of this compound via Chlorination
The most common method for synthesizing this compound is the chlorination of 4-hydroxy-7-(trifluoromethyl)quinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
FAQ 1: My final product is contaminated with a significant amount of starting material, 4-hydroxy-7-(trifluoromethyl)quinoline. How can I improve the conversion?
Answer: Incomplete chlorination is a frequent issue. The presence of the starting material, 4-hydroxy-7-(trifluoromethyl)quinoline, as an impurity is the most common side product in this synthesis.
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Chlorination of quinolones often requires heating at reflux for several hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
Excess Chlorinating Agent: Using an excess of the chlorinating agent, such as POCl₃, can drive the reaction to completion.
-
Solvent: While the reaction can often be run neat in excess POCl₃, in some cases, the use of a high-boiling inert solvent might be beneficial.
-
Work-up Procedure: During the work-up, carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.[1]
Purification Protocol:
If the final product is contaminated with the starting material, a separation can be achieved by:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent. The desired 4-chloro product will remain in the organic layer, while the more acidic 4-hydroxy starting material can be extracted into an aqueous basic solution.
-
Column Chromatography: Silica gel chromatography can effectively separate the less polar this compound from the more polar 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can also be used to purify the final product.[1]
Table 1: Physical Properties for Identification
| Compound | Melting Point (°C) | Appearance |
| This compound | 69-71 | Off-white solid |
| 4-Hydroxy-7-(trifluoromethyl)quinoline | >300 | Off-white powder |
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly with amines, to form 4-aminoquinoline derivatives.[1]
FAQ 2: I am observing the formation of 4-hydroxy-7-(trifluoromethyl)quinoline as a byproduct in my amination reaction. What is the cause and how can I prevent it?
Answer: The formation of 4-hydroxy-7-(trifluoromethyl)quinoline is due to the hydrolysis of the starting material. This occurs when water is present in the reaction mixture.
Troubleshooting:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The use of anhydrous solvents is critical.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Reaction Temperature: While heating is often necessary, excessively high temperatures for prolonged periods in the presence of trace water can promote hydrolysis.
FAQ 3: My reaction with a diamine is giving a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer: When using a nucleophile with multiple reactive sites, such as a diamine, the formation of a mixture of products is a common challenge.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. To favor mono-substitution, use an excess of the diamine. To favor di-substitution, use an excess of the this compound.
-
Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution. Lower temperatures and shorter reaction times may favor mono-substitution.
-
Stepwise Addition: For mono-substitution, consider a slow, dropwise addition of the this compound to a solution of the diamine.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the desired amine (1.0-1.2 eq).[1]
-
A catalytic amount of acid (e.g., concentrated HCl) can be added to facilitate the reaction.[1]
-
Heat the reaction mixture to reflux and monitor by TLC.[1]
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination.
FAQ 4: In my Suzuki coupling reaction, I am observing a significant amount of 7-(trifluoromethyl)quinoline (hydrodehalogenation product) and a biphenyl-like compound (homocoupling product). How can I minimize these side products?
Answer: The formation of hydrodehalogenation and homocoupling products are common side reactions in palladium-catalyzed cross-couplings.
Troubleshooting Hydrodehalogenation:
-
Hydrogen Source: This side reaction is often caused by the presence of a hydrogen source in the reaction mixture. This can be from the solvent (e.g., alcohols), water, or the base. Using anhydrous and aprotic solvents can help.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Experiment with different bulky, electron-rich ligands.
Troubleshooting Homocoupling:
-
Oxygen: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere.
-
Base: The choice and quality of the base are crucial. Ensure the base is anhydrous and of high purity.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Table 2: Common Side Products in Palladium-Catalyzed Cross-Coupling Reactions
| Side Product Name | Chemical Structure (Example) | Formation Pathway | Mitigation Strategy |
| Hydrodehalogenation | 7-(Trifluoromethyl)quinoline | Reduction of the C-Cl bond | Use anhydrous, aprotic solvents. Optimize the ligand and base. |
| Homocoupling (Suzuki) | Biphenyl derivative (from boronic acid) | Dimerization of the boronic acid, often promoted by oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Homocoupling (Buchwald) | Diaryl- or dialkylamine | Dimerization of the amine | Optimize catalyst, ligand, and base combination. |
FAQ 5: My Buchwald-Hartwig amination is sluggish and gives a low yield. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination of aryl chlorides can be challenging and often requires careful optimization of the catalytic system.
Troubleshooting:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are often effective for coupling aryl chlorides.
-
Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
-
Temperature: These reactions often require elevated temperatures (80-110 °C).
Visualizations
Diagram 1: Common Reaction Pathways and Side Products
Caption: Key reactions and potential side products from this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
References
Preventing decomposition of quinoline derivatives during purification
Welcome to the Technical Support Center for the purification of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the purification of these compounds, with a focus on preventing decomposition.
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative is turning yellow/brown during purification. What is causing this discoloration?
A1: The yellow to brown discoloration of quinoline derivatives is a common sign of degradation.[1] This is often due to oxidation or photodegradation. The nitrogen-containing aromatic ring system can be susceptible to oxidation, especially when exposed to air and light for extended periods. Certain substituents on the quinoline ring can either enhance or mitigate this effect.
Q2: How can I minimize the oxidation of my quinoline derivative during purification?
A2: To minimize oxidation, it is crucial to limit the compound's exposure to oxygen. Key strategies include:
-
Working under an inert atmosphere: Purging your reaction and purification vessels with an inert gas like nitrogen or argon can displace oxygen.[2][3][4] This is particularly important when handling sensitive compounds.
-
Using degassed solvents: Solvents can contain dissolved oxygen which can contribute to degradation. Degassing solvents prior to use by methods such as sonication, sparging with an inert gas, or the freeze-pump-thaw technique is highly recommended.[5][6][7][8][9]
-
Adding antioxidants: In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) to the solvent can help prevent oxidation.[10][11][12]
Q3: My compound seems to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel is a frequent issue with basic compounds like many quinoline derivatives. The slightly acidic nature of silica gel can lead to strong interactions, tailing of peaks, and in some cases, degradation.[13] To address this, you can:
-
Deactivate the silica gel: Add a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine (NEt₃) or a small amount of ammonia in methanol.[13][14][15][16] This neutralizes the acidic sites on the silica.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica.[14][17]
-
Minimize contact time: Perform flash chromatography to reduce the time the compound spends on the column.
Q4: Are there any general handling precautions I should take for light-sensitive quinoline derivatives?
A4: Yes, many quinoline derivatives are sensitive to light and can undergo photodegradation.[1][18][19] To prevent this:
-
Use amber glassware: Protect your compound from ambient light by using amber-colored flasks and vials.
-
Cover glassware with aluminum foil: As a simple and effective measure, wrap your chromatography column and collection tubes with aluminum foil.
-
Work in a dimly lit area: If possible, reduce the light intensity in your workspace during purification.
Q5: Can pH changes during workup and purification lead to decomposition?
A5: Yes, the stability of quinoline derivatives can be highly pH-dependent. Both strongly acidic and strongly basic conditions can lead to degradation, depending on the specific functional groups present on the quinoline core. It is advisable to perform small-scale stability tests at different pH values before proceeding with the full-scale purification. Neutralizing acidic or basic solutions promptly and avoiding prolonged exposure to harsh pH conditions is crucial.
Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during the purification of quinoline derivatives.
Issue 1: Tailing or Streaking of Spots on TLC
This is a common problem when analyzing basic quinoline derivatives on standard silica gel TLC plates.
Issue 2: Low Recovery or Decomposition During Column Chromatography
This guide helps to diagnose and solve problems related to product loss during column chromatography.
Data Presentation
The stability of quinoline derivatives is highly dependent on the specific compound and the experimental conditions. The following tables provide a summary of quantitative data to illustrate the impact of various factors on stability and purification efficiency.
Table 1: Impact of pH on the Photodegradation of Quinoline in Aqueous Solution
| pH | Degradation Efficiency (%) after UV Irradiation |
| 4.0 | 91.5 |
| 7.0 | 85.0 |
| 9.0 | 78.0 |
| Data synthesized from studies on the photocatalytic degradation of quinoline, which indicate that pH can influence the degradation rate.[1][18] |
Table 2: Comparison of Purity and Yield for Different Quinoline Purification Techniques
| Purification Technique | Starting Material | Achieved Purity (%) | Yield (%) | Reference |
| Steam & Vacuum Distillation | Crude Quinoline from Skraup Synth. | High (not specified) | 84-91 | [20] |
| Crystallization (Salt Formation) | Crude Quinoline | 98-99 (multiple cycles) | Not specified | [20] |
| Column Chromatography (Silica) | Crude reaction mixture | >95 (typical) | Variable | [21][22] |
| Preparative HPLC (C18) | Partially purified mixture | >99 | Variable | [20] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Light and Air-Sensitive Quinoline Derivative
This protocol outlines a procedure for the purification of a sensitive quinoline derivative using flash column chromatography with precautions to prevent decomposition.
Detailed Steps:
-
Solvent Preparation: Degas all solvents (e.g., hexanes, ethyl acetate, dichloromethane) by sparging with nitrogen or argon for 15-30 minutes. Prepare your mobile phase, incorporating 0.5% (v/v) triethylamine to neutralize the silica gel.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and use gentle nitrogen pressure to pack the column evenly. Ensure there are no cracks or air bubbles. Once packed, wrap the entire column with aluminum foil.
-
Sample Loading: Dissolve your crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your starting mobile phase, maintaining a positive pressure of nitrogen. Gradually increase the polarity of the mobile phase to elute your compound.
-
Fraction Collection: Collect fractions in test tubes that are wrapped in aluminum foil or stored in a covered rack to minimize light exposure.
-
Analysis: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization via Salt Formation
This method is effective for achieving high purity of basic quinoline derivatives.
Detailed Steps:
-
Dissolution: Dissolve the crude quinoline derivative in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Salt Formation: Slowly add a solution of an acid (e.g., hydrochloric acid in ethanol or phosphoric acid) to the stirred solution of the quinoline derivative. The corresponding salt should precipitate out of the solution.
-
Isolation of the Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system.
-
Liberation of the Free Base: Dissolve the purified salt in water and neutralize the solution by the slow addition of a base (e.g., sodium hydroxide or sodium carbonate solution) until the free base precipitates.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. generon.com [generon.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 8. How To [chem.rochester.edu]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination of Quinolines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming low yields in the palladium-catalyzed amination of quinolines, a critical transformation in synthetic chemistry. The following resources are presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed amination of a haloquinoline is resulting in a low or no yield. What are the most common culprits?
Low yields in the Buchwald-Hartwig amination of haloquinolines can be attributed to several factors. Systematically investigating the following aspects is a crucial first step in troubleshooting your reaction.
-
Catalyst Inactivation or Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be poisoned by the quinoline substrate itself. The nitrogen lone pair on the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2][3]
-
Inappropriate Ligand Selection: The choice of phosphine ligand is critical for a successful reaction. Bulky and electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination.[4]
-
Suboptimal Base: The strength and solubility of the base are crucial for both the deprotonation of the amine and the overall efficiency of the catalytic cycle.[4]
-
Incorrect Solvent Choice: The solvent's polarity and ability to solubilize the reagents and catalyst are important for reaction kinetics.[5]
-
Low Reaction Temperature: Many Buchwald-Hartwig aminations require elevated temperatures to proceed efficiently.[4]
-
Poor Substrate Reactivity: The nature and position of the halogen on the quinoline ring significantly impact reactivity. Aryl chlorides are generally less reactive than aryl bromides or iodides.[4][6]
Q2: How can I prevent catalyst deactivation when working with quinolines?
Catalyst poisoning by the quinoline nitrogen is a common challenge. Here are some strategies to mitigate this issue:
-
Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig series, can sterically shield the palladium center and prevent coordination with the quinoline nitrogen.[1]
-
Employ Pre-catalysts: Using palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.
-
Optimize Ligand-to-Metal Ratio: In some cases, a higher ligand-to-palladium ratio can help to prevent catalyst deactivation by ensuring the palladium center is sufficiently coordinated by the desired phosphine ligand.
Q3: What are the key considerations for selecting the right ligand, base, and solvent?
Optimizing these three components is critical for achieving high yields.
-
Ligand Selection: There is no universal ligand for all quinoline aminations. A screening of different ligands is often necessary. For electron-deficient heterocycles like quinolines, bulky and electron-rich phosphine ligands are generally preferred.[4] Common choices include Xantphos, DavePhos, and BINAP.[7]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[8]
-
Solvent Selection: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[5] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q4: My reaction starts but does not go to completion. What could be the reason?
A stalled reaction can be due to several factors:
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the entire duration. Consider using a more robust pre-catalyst or increasing the catalyst loading.[4]
-
Product Inhibition: The aminated quinoline product can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[4] Changing the solvent to improve product solubility might help.[4]
-
Insufficient Base: Ensure that an adequate amount of base is present to drive the reaction to completion.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of palladium-catalyzed amination of quinolines.
Table 1: Amination of Dichloroquinolines with Adamantane-Containing Amines
| Entry | Dichloroquinoline | Amine | Ligand | Yield (%) |
| 1 | 2,8-dichloroquinoline | 1a | BINAP | 64 |
| 2 | 4,8-dichloroquinoline | 1a | BINAP | 77 |
| 3 | 4,8-dichloroquinoline | 1a | DavePhos | 75 (diamination) |
| 4 | 4,7-dichloroquinoline | 1a | BINAP | 52 |
| 5 | 4,7-dichloroquinoline | 1a | DavePhos | 70 (diamination) |
Reaction conditions: Pd₂(dba)₃ catalyst, NaOtBu base, dioxane solvent, reflux. Data adapted from a study on the amination of dichloroquinolines.[7]
Table 2: Effect of Ligand on the Amination of 6-bromo-2-chloroquinoline
| Entry | Amine | Ligand | Yield (%) |
| 1 | Morpholine | Xantphos | 85 |
| 2 | Piperidine | Xantphos | 82 |
| 3 | Pyrrolidine | Xantphos | 78 |
This table provides representative data for the selective amination of the 6-position of 6-bromo-2-chloroquinoline. A detailed study on this substrate highlighted the effectiveness of Xantphos for this transformation.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of 6-Bromoquinoline
This protocol can be adapted for other haloquinolines with appropriate optimization of reaction conditions.
Materials:
-
6-Bromoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the 6-bromoquinoline and the desired amine to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated heating block or oil bath set to 90-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aminoquinoline product.[9]
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding the palladium-catalyzed amination of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. benchchem.com [benchchem.com]
Managing solubility issues of 4-Chloro-7-(trifluoromethyl)quinoline in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility issues of 4-Chloro-7-(trifluoromethyl)quinoline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in organic solvents?
Currently, quantitative solubility data for this compound is limited in publicly available literature. The compound is known to be soluble in chloroform at a concentration of 25 mg/mL.[1][2] Generally, quinoline derivatives show good solubility in various organic solvents due to their aromatic and heterocyclic nature.[3] Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) are often suitable for dissolving quinoline derivatives.[3]
Q2: I am having trouble dissolving this compound. What should I do?
If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.
-
Gentle Heating: Gently warm the solution. However, be cautious as excessive heat may cause degradation.
-
Solvent Selection: If the compound remains insoluble, it may be necessary to switch to a different organic solvent. A protocol for testing solubility in various solvents is provided in the "Experimental Protocols" section.
Q3: My compound dissolves in the organic solvent, but precipitates when I dilute it into an aqueous solution for my experiment. How can I prevent this?
This is a common issue known as precipitation upon dilution. Here are some strategies to address it:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous medium. Try preparing serial dilutions to find a concentration that remains in solution.
-
Slow, Dropwise Addition: Add the stock solution in the organic solvent to the aqueous buffer slowly and drop-by-drop while vigorously stirring. This can prevent the compound from crashing out of solution.
-
Use of Co-solvents: In some cases, maintaining a small percentage of the organic solvent (e-g., DMSO) in the final aqueous solution can help maintain solubility. Be sure to include an appropriate vehicle control in your experiment.
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. The general steps involve accurately weighing the compound, dissolving it in a suitable organic solvent with the aid of vortexing and sonication, and ensuring the final solution is clear.
Q5: How should I store stock solutions of this compound?
To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store at Low Temperatures: Store solutions at -20°C or -80°C.
-
Protect from Light: Use amber or opaque containers to protect the compound from light, which can cause degradation.[4]
-
Prevent Evaporation: Use vials with tight-fitting caps to prevent solvent evaporation.
-
Store under an Inert Atmosphere: For long-term storage, storing under an inert atmosphere like argon or nitrogen can prevent oxidation.[4]
-
Aliquot: Prepare small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Temperature | Solubility |
| Chloroform | Not Specified | 25 mg/mL[1][2] |
Table 2: User-Determined Solubility Data Template
Researchers can use the protocol provided below to determine the solubility of this compound in other organic solvents and populate a similar table for their records.
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| DMSO | ||
| Ethanol | ||
| Methanol | ||
| Isopropanol | ||
| Acetonitrile |
Experimental Protocols
Protocol 1: Determining the Equilibrium Solubility of this compound in an Organic Solvent
This protocol outlines a general method to determine the thermodynamic (equilibrium) solubility of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, ethanol, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Agitate the sample for 24-48 hours to ensure equilibrium is reached.[3]
-
-
Separation of Undissolved Solid:
-
Centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.[3]
-
-
Quantification:
-
Prepare a calibration curve of known concentrations of this compound in the chosen solvent.
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and calibration standards using HPLC.
-
Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Protocol 2: Preparation of a Stock Solution
Materials:
-
This compound
-
Chosen organic solvent (e.g., DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution:
-
Add the appropriate volume of the chosen organic solvent to achieve the desired concentration.
-
Vortex the mixture vigorously.
-
If the compound does not fully dissolve, sonicate the solution. Gentle warming can also be applied if necessary.
-
-
Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: Store the stock solution as recommended in the FAQ section.
Troubleshooting and Visualization
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues.
Problem: The compound is not dissolving in the chosen organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient agitation | Increase vortexing or sonication time. |
| Low temperature | Gently warm the solution while monitoring for any signs of degradation. |
| Solvent incompatibility | The compound may have low solubility in the chosen solvent. Refer to Protocol 1 to test solubility in alternative solvents. |
Problem: The compound precipitates out of solution upon dilution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeded solubility limit | Lower the final concentration of the compound in the aqueous solution. |
| Rapid dilution | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. |
| Buffer incompatibility | The pH or ionic strength of the buffer may be affecting solubility. Consider using a different buffer system. |
Diagrams
Caption: Experimental workflow for determining compound solubility.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling with Electron-Deficient Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of electron-deficient quinolines.
Troubleshooting Guide & FAQs
This section is designed to help you navigate the challenges of coupling electron-deficient quinolines, providing direct answers and actionable solutions to specific problems.
Problem 1: Low to No Product Yield
Low or nonexistent yields are a frequent challenge when working with electron-deficient haloquinolines. A systematic approach to troubleshooting is essential to pinpoint the cause.
Q1: My Suzuki coupling with a chloroquinoline is failing. What are the most critical factors to consider?
A1: Chloroquinolines are significantly less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2] To overcome this, several factors are critical:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Highly active catalyst systems are required, typically employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald ligands.[1][3] N-heterocyclic carbene (NHC) ligands can also be effective.[1] Pre-formed palladium precatalysts, like XPhos Pd G2 or G3, often provide better results by ensuring the efficient generation of the active Pd(0) species.[3]
-
Base Selection: A strong base is often necessary to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1]
-
Reaction Temperature: Higher temperatures, often in the range of 100-120 °C, are typically required to promote the difficult oxidative addition.[1][4] Microwave irradiation can also be a valuable tool to accelerate the reaction.[4]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1] To minimize this:
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable than boronic acids and less prone to protodeboronation.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source.[1] Using anhydrous solvents and bases can reduce protodeboronation.
-
Milder Base: If possible with your substrate, a milder base like potassium fluoride (KF) can sometimes suppress this side reaction.[1]
-
Reaction Time: Minimize reaction time, as prolonged exposure to basic conditions can promote protodeboronation.
Q3: My reaction has stalled, and I see a lot of starting material remaining. What should I investigate?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to deactivation.[5] Using bulky ligands helps to shield the palladium center and can prevent this.[1]
-
Insufficient Temperature: The reaction may simply not be hot enough. Consider increasing the temperature or switching to a higher-boiling solvent.[1]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder reaction rates.[1] Common solvents include 1,4-dioxane, THF, and DMF, often with water as a co-solvent.[1]
-
Reagent Quality: Verify the purity and activity of your palladium catalyst, ligand, and boronic acid. Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere.
Problem 2: Formation of Side Products
Q4: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules. To prevent this:
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Q5: Dehalogenation of my haloquinoline is a major side product. How can I avoid this?
A5: Dehalogenation, the replacement of the halogen with a hydrogen, can be promoted by certain bases and solvents. Screening different bases and ensuring anhydrous conditions (if your protocol allows) may help to minimize this side reaction.
Data Presentation: Catalyst System Performance
The following tables summarize reaction conditions and yields for the Suzuki coupling of various haloquinolines, providing a comparative overview to guide your catalyst system selection.
Table 1: Suzuki Coupling of Bromoquinolines
| Entry | Bromoquinoline | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | - | Good |
| 2 | 6-Bromoquinoline-8-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | 4-Bromoisoquinoline | Heteroaryltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | THF/H₂O (1:1) | 65 | 16 | 70-90 |
Table 2: Suzuki Coupling of Chloroquinolines
| Entry | Chloroquinoline | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2) | DMF/H₂O (50:1) | 175 (MW) | 0.1 | 76-90 |
| 2 | 7-Chloro-6-azaindole | Phenylboronic acid | XPhos-Pd-G2 (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (MW) | 0.5 | 92 |
| 3 | 1-Chloro-3,6-dimethoxyisoquinoline | Arylboronic acid | PdCl₂(dppf) (2-5) | - | K₃PO₄ (2-3) | Toluene | 110 | 12-24 | Good |
| 4 | 1-Chloro-3,6-dimethoxyisoquinoline | Arylboronic acid | Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromoquinoline
This protocol is a general guideline and may require optimization for specific substrates.[1][6]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Chloroquinazoline
This protocol is adapted for a more challenging chloro-heterocycle and utilizes microwave heating.[4]
-
Reaction Setup: In a microwave process vial, combine the 4-chloroquinazoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), cesium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.12 equiv).[4]
-
Solvent Addition: Add a mixture of DMF and water (e.g., 50:1).
-
Reaction: Seal the vial and heat in a microwave reactor to 175 °C for 6 minutes.[4]
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to yield the final product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in quinoline Suzuki coupling.
Caption: Relationship between palladium source and ligand in forming the active catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nasc.ac.in [nasc.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of 4-Chloro-7-(trifluoromethyl)quinoline and Related Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H and ¹³C NMR Spectral Features of 4-Chloro-7-(trifluoromethyl)quinoline
In the landscape of medicinal chemistry and drug development, this compound serves as a pivotal building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural features is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for its characterization. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, alongside related quinoline derivatives, to aid in spectral interpretation and structural verification.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group significantly influences the chemical shifts of the protons on the quinoline ring. The table below summarizes the predicted ¹H NMR data for this compound and the experimental data for its analogs.
| Compound | H-2 | H-3 | H-5 | H-6 | H-8 | Solvent |
| This compound (Predicted) | ~8.8 ppm (d) | ~7.6 ppm (d) | ~8.3 ppm (d) | ~7.8 ppm (dd) | ~8.5 ppm (s) | CDCl₃ |
| 4-Chloroquinoline | 8.82 ppm (d) | 7.47 ppm (d) | 8.16 ppm (d) | 7.74 ppm (ddd) | 8.07 ppm (dd) | CDCl₃ |
| 7-(Trifluoromethyl)quinoline | 8.95 ppm (dd) | 7.45 ppm (dd) | 8.25 ppm (d) | 7.75 ppm (dd) | 8.40 ppm (s) | CDCl₃ |
Note: Predicted values for this compound are estimations based on substituent effects observed in related compounds and should be confirmed with experimental data.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The positions of the carbon signals are influenced by the electronegativity of the substituents and their positions on the quinoline ring. The following table outlines the predicted ¹³C NMR chemical shifts for this compound and experimental values for its analogs.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CF₃ | Solvent |
| This compound (Predicted) | ~151 | ~122 | ~143 | ~125 | ~128 | ~125 (q) | ~132 (q) | ~124 | ~149 | ~123 (q) | CDCl₃ |
| 4-Chloroquinoline | 151.8 | 122.0 | 142.9 | 125.1 | 129.9 | 129.5 | 126.9 | 122.9 | 149.3 | - | CDCl₃ |
| 7-(Trifluoromethyl)quinoline | 150.1 | 121.5 | 136.2 | 128.8 | 129.1 | 124.6 (q) | 131.5 (q) | 123.4 | 148.8 | 124.2 (q) | CDCl₃ |
Note: Predicted values for this compound are estimations based on substituent effects observed in related compounds and should be confirmed with experimental data. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the CF₃ group.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Structure and NMR Signal Correlation
The following diagram illustrates the structure of this compound with the standard numbering system used for assigning NMR signals.
Caption: Structure of this compound with atom numbering.
A Comparative Analysis of Cytotoxicity: 7-Chloro vs. 7-Trifluoromethyl Quinoline Derivatives
For Immediate Release
A deep dive into the cytotoxic profiles of 7-chloroquinoline and 7-trifluoromethyl quinoline derivatives reveals nuanced structure-activity relationships, offering critical insights for the design of next-generation anticancer agents. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects. The substitution at the 7-position of the quinoline ring has been a focal point of structure-activity relationship (SAR) studies, with chloro (–Cl) and trifluoromethyl (–CF3) groups being of particular interest due to their electron-withdrawing properties. This comparison guide objectively examines the cytotoxic performance of derivatives bearing these two functional groups, supported by experimental data from in vitro studies.
Data Presentation: A Head-to-Head Look at Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) and growth inhibition (GI50) values for various 7-chloro and 7-trifluoromethyl quinoline derivatives against a panel of human cancer cell lines. This quantitative data provides a direct comparison of their cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7-Chloroquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [1] |
| MCF-7 (Breast) | >100 | [1] | ||
| 4,7-dichloroquinoline | P. falciparum (CQ-s) | 0.0067 | [2] | |
| P. falciparum (CQ-r) | 0.0085 | [2] | ||
| Derivative 8 | MCF-7 (Breast) | 82.60 ± 0.57 | [3] | |
| HCT-116 (Colon) | 27.19 ± 0.77 | [3] | ||
| Derivative 10 | MCF-7 (Breast) | 54.46 ± 2.40 | [3] | |
| HCT-116 (Colon) | 46.36 ± 7.79 | [3] | ||
| 7-Trifluoromethyl Quinoline | N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 12.85 | [1] |
| MCF-7 (Breast) | >100 | [1] | ||
| 1-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazone | T. b. rhodesiense | 0.278 µg/ml | [[“]] | |
| T. cruzi | 0.85 µg/ml | [[“]] | ||
| P. falciparum (K1) | 0.417 µg/ml | [[“]] | ||
| N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}-7-(trifluoromethyl) quinolin-4-amine | 60 Human Tumor Cell Lines (Median GI50) | 1.95 | [[“]] |
Key Observations:
A direct comparison of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives reveals that the 7-chloro analog (GI50 = 8.73 µM) is more potent than the 7-trifluoromethyl analog (GI50 = 12.85 µM) against the MDA-MB-468 breast cancer cell line.[1] However, both compounds were largely inactive against the MCF-7 breast cancer cell line.[1] It is important to note that the cytotoxic potential of these derivatives is highly dependent on the overall molecular structure, not just the substitution at the 7-position. For instance, other 7-trifluoromethyl quinoline derivatives have demonstrated potent, broad-spectrum antitumor activity, with a median GI50 of 1.95 µM across 60 human tumor cell lines.[[“]]
Experimental Protocols: Assessing Cell Viability
The cytotoxicity data presented in this guide were primarily obtained using standard in vitro cell viability assays, such as the MTT and MTS assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, MDA-MB-468) are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the complete growth medium. The final solvent concentration is kept below a non-toxic level (e.g., <0.5%).[5] The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.[3]
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).[5]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated.
Caption: Workflow of the MTT assay for determining IC50 values.
Caption: Hypothetical signaling pathway for quinoline derivatives.
While the precise signaling pathways for many novel quinoline derivatives are still under investigation, quinoline-based compounds are known to exert their anticancer effects through various mechanisms. These can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and the modulation of key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[6]
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Battling Resistance: A Comparative Guide to the Efficacy of 7-Substituted 4-Aminoquinolines Against Multi-Drug Resistant Malaria
A new generation of 4-aminoquinoline derivatives, specifically those with substitutions at the 7-position of the quinoline ring, is demonstrating significant promise in overcoming multi-drug resistance in Plasmodium falciparum, the deadliest malaria parasite. This guide provides a comparative analysis of the performance of these compounds, supported by experimental data, to aid researchers and drug development professionals in the ongoing search for effective next-generation antimalarials.
The widespread resistance to chloroquine (CQ), a historically effective and affordable 4-aminoquinoline, has necessitated the development of novel analogues that can circumvent the parasite's resistance mechanisms. Research has increasingly focused on modifying the 4-aminoquinoline scaffold, with substitutions at the 7-position emerging as a particularly fruitful strategy. These modifications, ranging from simple halogens to more complex biaryl and diaryl ether moieties, have been shown to restore potent activity against chloroquine-resistant (CQR) strains of P. falciparum.
Comparative Efficacy of 7-Substituted 4-Aminoquinolines
The following tables summarize the in vitro efficacy of various 7-substituted 4-aminoquinoline analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of a drug's potency; a lower IC50 value indicates a more potent compound. Cytotoxicity against mammalian cell lines is also presented to provide an initial assessment of selectivity.
Table 1: In Vitro Activity of 7-Halo and 7-Trifluoromethyl Analogues
| Compound/Substituent at 7-position | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine (7-Cl) | -HNCHMe(CH2)3NEt2 | Susceptible | 3-12 | [1][2] |
| Chloroquine (7-Cl) | -HNCHMe(CH2)3NEt2 | Resistant | 18-500+ | [1][2] |
| 7-Iodo | -HN(CH2)2NEt2, -HN(CH2)3NEt2 | Susceptible & Resistant | 3-12 | [1][2] |
| 7-Bromo | -HN(CH2)2NEt2, -HN(CH2)3NEt2 | Susceptible & Resistant | 3-12 | [1][2] |
| 7-Fluoro | Various diaminoalkane | Susceptible | 15-50 | [1][2] |
| 7-Fluoro | Various diaminoalkane | Resistant | 18-500 | [1][2] |
| 7-Trifluoromethyl | Various diaminoalkane | Susceptible | 15-50 | [1][2] |
| 7-Trifluoromethyl | Various diaminoalkane | Resistant | 18-500 | [1][2] |
| 7-Methoxy | Various diaminoalkane | Susceptible | 17-150 | [1][2] |
| 7-Methoxy | Various diaminoalkane | Resistant | 90-3000 | [1][2] |
Table 2: In Vitro Activity of Novel 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Cytotoxicity (HepG2) EC50 (µM) | Reference |
| TDR 58845 | W2 (CQR) | 5.52 - 89.8 | Not Reported | [3] |
| TDR 58846 | W2 (CQR) | 5.52 - 89.8 | Not Reported | [3] |
| Biaryl Analogue 3{1,4,1} | K1 (CQR) | 20 | >100-fold selectivity | [4] |
| Biaryl Analogue 3{1,7,4} | K1 (CQR) | 31 | >100-fold selectivity | [4] |
| Diaryl Ether Analogue | 3D7 (CQS) & K1 (CQR) | <50 (some compounds) | 3-15 | [4] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the evaluation of these compounds.
In Vitro Antiplasmodial Activity Assay
-
Parasite Strains: P. falciparum strains, including chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2, Dd2) lines, are used.
-
Culture Conditions: Parasites are cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX.
-
Drug Susceptibility Testing: A standard SYBR Green I-based fluorescence assay is commonly employed.
-
Asynchronous parasite cultures with a parasitemia of approximately 0.5-1% are incubated in 96-well plates.
-
The compounds are serially diluted and added to the plates.
-
Plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added, and the plates are incubated in the dark.
-
Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence data is analyzed to determine the 50% inhibitory concentration (IC50) by fitting the dose-response curves using non-linear regression. All experiments are typically performed in triplicate.[4]
-
Cytotoxicity Assay
-
Cell Lines: Mammalian cell lines, such as HepG2 (human liver carcinoma), are used to assess cytotoxicity.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the cells.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT or resazurin reduction assay.
-
The 50% effective concentration (EC50) is determined from the dose-response curves.[4]
-
Visualizing Synthesis and Mechanism
The following diagrams illustrate a generalized synthetic workflow for creating 7-substituted 4-aminoquinolines and the proposed mechanism of action for this class of antimalarials.
Caption: A generalized synthetic route for 7-substituted 4-aminoquinolines.
Caption: Proposed mechanism of action for 4-aminoquinolines in the parasite's digestive vacuole.
Conclusion and Future Directions
The data presented herein strongly suggest that the 7-position of the 4-aminoquinoline scaffold is a critical site for modification to combat chloroquine resistance. Biaryl and certain halogen substitutions have demonstrated particular promise, restoring potent nanomolar activity against multi-drug resistant strains of P. falciparum. The continued exploration of structure-activity relationships, particularly focusing on the interplay between the 7-position substituent and the 4-position side chain, is essential. Future research should also prioritize in vivo efficacy studies and comprehensive toxicological profiling to identify lead candidates for further development. These efforts are crucial in the global fight against malaria and the urgent need for new, effective, and accessible treatments.
References
- 1. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Anticancer Profile of Novel 4-Aminoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, 4-aminoquinoline derivatives have emerged as a promising class of compounds, demonstrating significant in-vitro anticancer activity across a range of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic and mechanistic properties of several novel 4-aminoquinoline derivatives, supported by experimental data and detailed protocols.
Comparative Anticancer Activity
The in-vitro cytotoxic activity of novel 4-aminoquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, key indicators of a compound's potency, are summarized below.
4-Aminoquinoline Derivatives Against Breast Cancer Cell Lines
A series of 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-468. Notably, the substitution pattern on the quinoline ring and the nature of the amino side chain play a crucial role in determining the anticancer potency.
| Compound | Cancer Cell Line | GI50 (µM)[1] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 - 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| Chloroquine (Reference) | MDA-MB-468 | > 13.72 |
| Amodiaquine (Reference) | MDA-MB-468 | > 13.72 |
Table 1: Comparative GI50 values of selected 4-aminoquinoline derivatives against human breast cancer cell lines.[1]
4-Anilinoquinolinylchalcone Derivatives Against Breast and Liver Cancer Cell Lines
A novel series of 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against human liver (Huh-7) and breast (MDA-MB-231) cancer cell lines. These compounds generally exhibited potent cytotoxicity against cancer cells with minimal effect on normal lung cells (MRC-5).[2][3]
| Compound | Cancer Cell Line | IC50 (µM)[2] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 | 0.11 |
| Compound 4d | MDA-MB-231 | 0.18 |
| Compound 4e | MDA-MB-231 | < 2.03 |
| Lapatinib (Reference) | Huh-7 | 2.11 - 4.85 |
Table 2: IC50 values of 4-anilinoquinolinylchalcone derivatives against human cancer cell lines.[2]
Experimental Protocols
Standardized in-vitro assays are crucial for the reliable evaluation of the anticancer properties of novel compounds. Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Processes and Signaling Pathways
To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Certain 4-aminoquinoline derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][10][11]
Conclusion
Novel 4-aminoquinoline derivatives represent a promising avenue for the development of new anticancer therapies. The data presented herein highlights their potent in-vitro activity against various cancer cell lines. Further investigation into their mechanisms of action, including their effects on critical signaling pathways, will be crucial for their clinical translation. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging anticancer compounds.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Fluorines: A Comparative Guide to -CF3 and -OCF3 Substituents in Quinoline Bioactivity
For researchers, scientists, and drug development professionals, the strategic placement of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. This guide provides an objective comparison of their effects on the bioactivity of the quinoline scaffold, a privileged structure in drug discovery, supported by experimental data and detailed protocols.
The introduction of -CF3 and -OCF3 groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby modulating its biological activity. While both groups are strongly electron-withdrawing, their steric and electronic profiles differ, leading to distinct impacts on the overall performance of a drug candidate.
Physicochemical Properties at a Glance
The trifluoromethyl group is known to enhance metabolic stability due to the strength of the C-F bond.[1] It is also highly lipophilic, which can improve membrane permeability. The trifluoromethoxy group is even more lipophilic than the -CF3 group and is often considered a bioisostere for larger alkyl or halogen groups.[1] These properties are critical in determining the pharmacokinetic and pharmacodynamic profile of a quinoline-based drug.
Comparative Bioactivity: A Case Study on Heterocyclic Scaffolds
Direct comparative studies on identical quinoline backbones are scarce in publicly available literature. However, a study on indole inhibitors of the AAA ATPase p97 provides a valuable side-by-side comparison of the bioisosteric effects of -CF3 and -OCF3 on a related heterocyclic system. This data offers crucial insights into how these two groups can differentially modulate biological activity.
In this study, various substituents were placed at the C-5 position of a phenyl indole core, and their inhibitory activity against p97 was measured. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Substituent | IC50 (µM) against p97 ATPase[2] |
| -CF3 | 4.4 ± 0.9 |
| -OCF3 | 3.8 ± 0.8 |
| -NO2 | 0.05 ± 0.04 |
| -CH3 | 0.24 ± 0.11 |
| -OCH3 | 0.71 ± 0.22 |
The data reveals that for this particular scaffold and target, the -OCF3 substituted compound (IC50 = 3.8 ± 0.8 µM) was slightly more potent than the -CF3 analogue (IC50 = 4.4 ± 0.9 µM).[2] This suggests that the nuanced electronic and steric differences between the two groups can translate into measurable differences in biological activity.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
p97 AAA ATPase ADP-Glo™ Kinase Assay
This assay quantifies the activity of the p97 ATPase by measuring the amount of ADP produced in the enzymatic reaction.
-
Kinase Reaction: The p97 enzyme is incubated with the test compound (e.g., -CF3 or -OCF3 substituted quinoline) and ATP in a reaction buffer.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal, which is proportional to the initial p97 ATPase activity. The IC50 value is determined by measuring the luminescence at various concentrations of the inhibitor.[1][3][4][5][6]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][7][8][9]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.[2][7][8][9]
Apoptosis Induction (Caspase-Glo® 3/7) Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Reagent Addition: A single Caspase-Glo® 3/7 Reagent is added to each well. This reagent lyses the cells and contains a pro-luminescent substrate for caspases 3 and 7.[10][11][12][13][14]
-
Signal Generation: If caspases 3 and 7 are active, they cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal.
-
Luminescence Measurement: The luminescent signal is measured with a luminometer and is directly proportional to the amount of caspase 3/7 activity.[10][11][12][13][14]
Visualizing the Workflow and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The choice between a -CF3 and an -OCF3 substituent on a quinoline scaffold is a nuanced decision that can have significant consequences for the bioactivity of the resulting compound. While both groups can enhance desirable drug-like properties, their subtle differences in electronics and sterics can lead to variations in target engagement and overall efficacy. The provided case study on indole inhibitors highlights the importance of synthesizing and testing both analogues to fully explore the structure-activity relationship and identify the optimal substituent for a given biological target. This guide serves as a foundational resource for researchers aiming to harness the power of these unique fluorine-containing groups in the design of novel quinoline-based therapeutics.
References
- 1. promega.com [promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. ulab360.com [ulab360.com]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
A Comparative Guide to Purity Analysis of Synthesized 4-Chloro-7-(trifluoromethyl)quinoline by UPLC/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) for the purity analysis of synthesized 4-Chloro-7-(trifluoromethyl)quinoline against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of the most suitable method for purity assessment in a drug development context.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a high-performance UPLC/MS method for the purity analysis of this compound and compares it with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
UPLC/MS: The Superior Technique for Purity Analysis
UPLC, an evolution of HPLC, utilizes columns with sub-2 µm stationary phase particles, operating at higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[2][3] When coupled with a mass spectrometer, UPLC provides not only retention time data but also mass-to-charge ratio information, enabling definitive peak identification and characterization of impurities.
Advantages of UPLC/MS for this compound Analysis:
-
High Throughput: Drastically reduced run times increase sample throughput, which is crucial in a drug development environment.[4]
-
Enhanced Resolution: Superior separation of the main compound from closely related impurities.[3]
-
Increased Sensitivity: The ability to detect and quantify trace-level impurities.[3]
-
Definitive Identification: Mass spectrometry provides molecular weight information, aiding in the confident identification of known and unknown impurities.
Comparison of Analytical Methods
The choice of analytical technique for purity determination is contingent on the physicochemical properties of the analyte and its potential impurities, as well as the required sensitivity and accuracy.[5]
| Parameter | UPLC/MS | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[5] |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Wide range of non-volatile compounds with a UV chromophore. | Thermally stable and volatile compounds.[5] |
| Analysis Time | ~ 5-10 minutes | ~ 20-40 minutes | ~ 15-30 minutes |
| Resolution | Very High | Good | High |
| Sensitivity | Very High (ng to pg level) | Moderate (µg to ng level) | High (pg to fg level) |
| Identification | High (based on retention time and mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass fragmentation pattern) |
| Key Advantages | Fast, high resolution, high sensitivity, definitive identification. | Robust, widely available, cost-effective. | Excellent for volatile impurities and residual solvents.[5] |
| Key Disadvantages | Higher initial instrument cost, potential for matrix effects. | Lower sensitivity and resolution compared to UPLC, limited identification capabilities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5] |
Experimental Protocols
UPLC/MS Method for Purity Analysis of this compound
This hypothetical method is designed for the rapid and sensitive purity analysis of this compound, allowing for the detection of potential impurities from its synthesis.
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer with electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-4.0 min: 10-90% B
-
4.0-4.5 min: 90% B
-
4.5-4.6 min: 90-10% B
-
4.6-5.0 min: 10% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Sample Concentration: 100 µg/mL in Acetonitrile
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Scan Range: m/z 100-500
Potential Impurities to Monitor: Based on a plausible synthetic route, the following impurities could be present:
-
3-(Trifluoromethyl)aniline (Starting Material): C₇H₆F₃N, MW: 161.12
-
4-Hydroxy-7-(trifluoromethyl)quinoline (Intermediate): C₁₀H₆F₃NO, MW: 229.16
Alternative Method: GC-MS
This method is suitable for the analysis of volatile impurities and residual solvents.
Instrumentation:
-
Agilent 7890B GC with 5977A MSD or equivalent
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Visualizations
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-7-(trifluoromethyl)quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Chloro-7-(trifluoromethyl)quinoline, a halogenated heterocyclic compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.
Core Principle: Treat as Hazardous Waste
This compound and materials contaminated with it must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]
Procedural Steps for Safe Disposal
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is required. | --- |
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.
-
Solid Waste:
-
Carefully place any solid this compound and contaminated disposable items (e.g., gloves, pipette tips, weighing paper) directly into a clearly labeled, sealable hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a designated, leak-proof, and sealable liquid hazardous waste container.[3] The container must be compatible with the solvent used.
-
-
Contaminated Labware:
-
Disposable items that are contaminated should be collected in a separate, sealed bag or container.[3]
-
3. Labeling and Storage: Accurate labeling and safe storage of hazardous waste are critical for regulatory compliance and safety.
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[3] For liquid waste, also list all components of the solution with their approximate percentages.
-
Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3]
-
Ensure the container has a secure, tight-fitting lid and is kept closed when not in use.[2][6]
-
Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[3]
4. Final Disposal: The final disposal of this compound must be handled by a licensed and approved hazardous waste program.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]
-
Provide them with a full inventory of the waste you have collected.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, ensure the area is well-ventilated and restrict access.[7] For liquid spills, use an inert absorbent material to contain the spill.[7] Collect all contaminated materials and dispose of them as hazardous waste.
Disclaimer: This guide is based on available safety data for this compound and similar compounds. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and to comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling 4-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-7-(trifluoromethyl)quinoline. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a halogenated aromatic compound that presents several hazards. It is classified as a skin, eye, and respiratory irritant.[1] All personnel handling this compound must be thoroughly familiar with its properties and the associated risks.
Table 1: Physicochemical and Hazard Information for this compound
| Property | Value |
| CAS Number | 346-55-4[2] |
| Molecular Formula | C₁₀H₅ClF₃N[2] |
| Molecular Weight | 231.60 g/mol [2] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 69-71 °C[2] |
| Boiling Point | 265.5 ± 35.0 °C at 760 mmHg[2] |
| Solubility | Soluble in chloroform (25 mg/mL)[2] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended for incidental contact. For extended contact or direct handling, consider heavier-duty gloves such as Viton™ or a combination of a heavier nitrile glove over a Silver Shield/Norfoil glove.[3] | Protects against skin irritation and absorption. Nitrile gloves offer good resistance to a range of chemicals and visibly tear upon puncture.[3] Butyl rubber gloves are not recommended for halogenated hydrocarbons.[4] |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation. | Protects against serious eye irritation from dust particles or splashes. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, a respirator may not be required. If weighing or transferring outside of a fume hood, or if dust is generated, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black color code) and a P100 particulate filter (magenta color code) is required.[5][6][7] | Protects against respiratory irritation from inhaling fine powder. The combination cartridge provides protection against both organic vapors and fine particulates. |
| Protective Clothing | A lab coat must be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes must be worn in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential to minimize exposure and prevent contamination.
Experimental Protocol: Weighing and Transferring Solid this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, and receiving vessel.
-
Don all required PPE as specified in Table 2.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated spatula for this chemical.
-
Carefully transfer the desired amount of the solid onto the weighing paper or boat on the analytical balance.
-
Avoid creating dust by handling the powder gently.
-
-
Transfer:
-
Carefully transfer the weighed solid into the receiving vessel.
-
If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined below.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) in the fume hood.
-
Experimental Protocol: Dissolving Solid this compound
-
Preparation:
-
Ensure all equipment (e.g., flask, stir bar, solvent) is assembled in the chemical fume hood.
-
Don all required PPE.
-
-
Dissolution:
-
Add the weighed this compound to the flask.
-
Slowly add the desired solvent (e.g., chloroform) to the flask.
-
If necessary, stir the mixture using a magnetic stir plate until the solid is fully dissolved.
-
Keep the container closed as much as possible during the dissolution process.
-
Disposal Plan
Proper disposal of waste containing this compound is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, chemically resistant plastic bag or drum.
-
Label the container as "Halogenated Organic Solid Waste" and list "this compound" as a constituent.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent from cleaning) in a dedicated, sealable, and chemically resistant container (e.g., a high-density polyethylene or glass bottle).
-
Label the container as "Halogenated Organic Liquid Waste" and list all chemical constituents, including "this compound" and their approximate concentrations.
-
Storage of Waste:
-
Store all waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
Emergency Procedures
Spill Cleanup:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.
-
PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material.
-
Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container. For liquid spills, use an absorbent pad to soak up the material and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow and Logical Relationships
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. benchchem.com [benchchem.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Filters And Cartridges: Choosing The Right Components For Your Respirator - Blog [droppe.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
